2,3-Dimethoxy-11-(4-methylpiperazino)dibenzo(b,f)thiepin maleate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dimethoxy-11-(4-methylpiperazino)dibenzo(b,f)thiepin maleate is a chemical compound with the molecular formula C25H28N2O6S and a molecular weight of 484.5646 . This compound belongs to the dibenzo(b,f)thiepin class, which is known for its diverse pharmacological activities, including neurotropic and psychotropic effects .
Preparation Methods
The synthesis of 2,3-Dimethoxy-11-(4-methylpiperazino)dibenzo(b,f)thiepin maleate involves several steps. One of the key methods includes the reaction of 10-(4-methylpiperazino)dibenzo(b,f)thiepin with appropriate reagents under controlled conditions . The industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
2,3-Dimethoxy-11-(4-methylpiperazino)dibenzo(b,f)thiepin maleate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has several scientific research applications. It has been studied for its potential use in inhibiting dengue virus replication . Additionally, it has been explored for its neurotropic and psychotropic properties, making it a candidate for the development of new therapeutic agents for neurological and psychiatric disorders . Its unique chemical structure also makes it valuable in medicinal chemistry research for drug design and development .
Mechanism of Action
The mechanism of action of 2,3-Dimethoxy-11-(4-methylpiperazino)dibenzo(b,f)thiepin maleate involves its interaction with specific molecular targets. It has been shown to inhibit dengue virus replication by targeting the viral helicase . Additionally, it may interact with dopamine receptors, contributing to its neurotropic and psychotropic effects . The exact pathways involved in its mechanism of action are still under investigation .
Comparison with Similar Compounds
2,3-Dimethoxy-11-(4-methylpiperazino)dibenzo(b,f)thiepin maleate can be compared with other dibenzo(b,f)thiepin derivatives. Similar compounds include 7-fluoro-11-(4-methylpiperazin-1-yl)-10,11-dihydrodibenzo(b,f)thiepin-2-ol . What sets this compound apart is its specific substitution pattern and its unique pharmacological profile .
Properties
CAS No. |
80709-69-9 |
---|---|
Molecular Formula |
C25H28N2O6S |
Molecular Weight |
484.6 g/mol |
IUPAC Name |
(E)-but-2-enedioic acid;1-(2,3-dimethoxybenzo[b][1]benzothiepin-5-yl)-4-methylpiperazine |
InChI |
InChI=1S/C21H24N2O2S.C4H4O4/c1-22-8-10-23(11-9-22)17-12-15-6-4-5-7-20(15)26-21-14-19(25-3)18(24-2)13-16(17)21;5-3(6)1-2-4(7)8/h4-7,12-14H,8-11H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChI Key |
OEBMVWHLGIWJNY-WLHGVMLRSA-N |
Isomeric SMILES |
CN1CCN(CC1)C2=CC3=CC=CC=C3SC4=CC(=C(C=C24)OC)OC.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
CN1CCN(CC1)C2=CC3=CC=CC=C3SC4=CC(=C(C=C24)OC)OC.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.